![molecular formula C21H17Cl2N3 B4949772 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline](/img/structure/B4949772.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medical research, agriculture, and environmental studies.
Wirkmechanismus
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the inhibition of key enzymes involved in various biological processes. The compound has been shown to inhibit the activity of DNA topoisomerase, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage, ultimately resulting in apoptosis. Additionally, the compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is critical for the replication of retroviruses such as HIV. This makes it a promising candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the replication of several viruses, and possess antimicrobial properties. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline in lab experiments include its high potency and specificity for its target enzymes, making it an effective tool for studying various biological processes. Additionally, the compound has been shown to be relatively non-toxic, making it a safe option for use in in vitro and in vivo studies. However, the limitations of using the compound include its relatively high cost and limited availability, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline. One potential direction is the development of new antiviral drugs based on the compound's ability to inhibit the replication of several viruses, including HIV and herpes simplex virus. Additionally, the compound's potential use in cancer therapy warrants further investigation, particularly in combination with other chemotherapeutic agents. Furthermore, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Finally, further studies are needed to fully elucidate the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline involves the reaction of 2,5-dichloroaniline with benzyl 2-aminobenzimidazole in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of an intermediate compound, which is subsequently converted into the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,5-dichloroaniline has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. The compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus. This makes it a promising candidate for the development of new antiviral drugs. The compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-2,5-dichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c22-16-10-11-17(23)19(12-16)24-13-21-25-18-8-4-5-9-20(18)26(21)14-15-6-2-1-3-7-15/h1-12,24H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWQQFWMWEKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4949706.png)
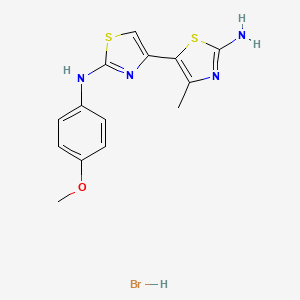
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
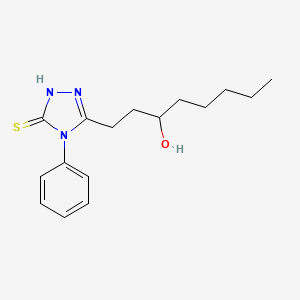
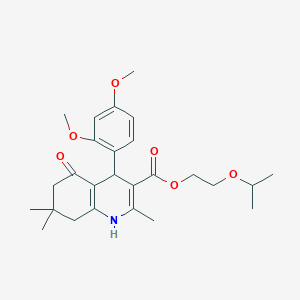
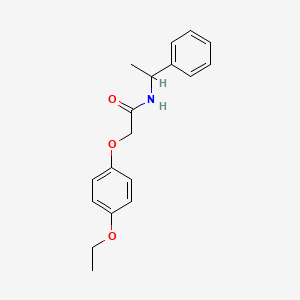
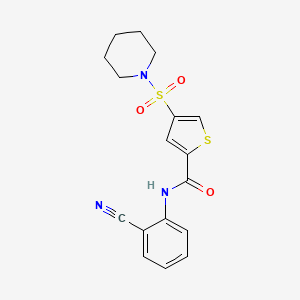
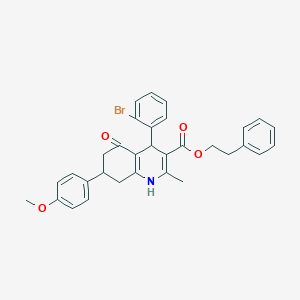
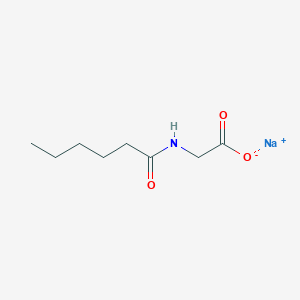
![methyl {[6-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4949754.png)
![[2,3,5,6-tetrafluoro-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B4949760.png)
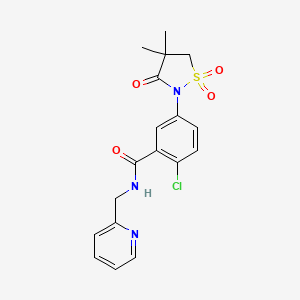
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4949771.png)